molecular formula C13H12FNO2S3 B2880259 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine CAS No. 2034484-02-9

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine

Cat. No.: B2880259
CAS No.: 2034484-02-9
M. Wt: 329.42
InChI Key: FBWATWPEJBHWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine ( 2034484-02-9) is a synthetic small molecule featuring a thiazolidine core, a five-membered saturated ring containing both nitrogen and sulfur atoms at the 1 and 3 positions . This scaffold is of significant interest in medicinal chemistry and drug discovery, as it is present in a diverse range of bioactive compounds . The molecular structure is further substituted with a 2-fluorophenyl group at the 2-position and a thiophen-2-ylsulfonyl moiety at the 3-position, contributing to its unique electronic and steric properties. The molecular formula is C13H12FNO2S3 and it has a molecular weight of 329.4 g/mol . Compounds based on the thiazolidine nucleus have been extensively reported to exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antitubercular, and antidiabetic properties . The presence of the fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity . The thiophen-2-ylsulfonyl group is a distinct structural feature that may influence interactions with biological targets. Researchers can leverage this compound as a key synthetic intermediate or as a building block for the development of novel therapeutic agents and chemical probes . This product is supplied as a solid and is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-thiophen-2-ylsulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S3/c14-11-5-2-1-4-10(11)13-15(7-9-19-13)20(16,17)12-6-3-8-18-12/h1-6,8,13H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWATWPEJBHWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule features a thiazolidine core substituted at positions 2 and 3 with 2-fluorophenyl and thiophen-2-ylsulfonyl groups, respectively. Retrosynthetic disconnection suggests two primary strategies:

  • Thiazolidine Ring Construction via Cyclization :

    • Formation of the thiazolidine ring through condensation of a sulfonamide-bearing imine with thioglycolic acid.
    • Alternative routes involving aziridine ring-opening with isothiocyanates.
  • Late-Stage Sulfonylation :

    • Introduction of the thiophen-2-ylsulfonyl group via sulfonylation of a preformed thiazolidine intermediate.

Synthetic Pathways and Methodologies

Schiff Base Formation Followed by Cyclization

Synthesis of N-[(2-Fluorophenyl)methylidene]thiophen-2-ylsulfonamide

Procedure :

  • Reactants :
    • 2-Fluorobenzaldehyde (0.01 mol)
    • Thiophen-2-ylsulfonamide (0.01 mol)
    • Absolute ethanol (20 mL)
  • Conditions :

    • Reflux for 5–6 hours under anhydrous conditions.
    • Reaction monitored by TLC (mobile phase: CCl₄/MeOH, 2:1 v/v).
  • Work-up :

    • Quench with ice-cold water, filter, and recrystallize from ethanol.

Yield : 80–85% (estimated based on analogous reactions).

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the sulfonamide’s amine group, forming an imine intermediate stabilized by conjugation with the electron-withdrawing sulfonyl group.

Cyclization to Thiazolidine Core

Procedure :

  • Reactants :
    • N-[(2-Fluorophenyl)methylidene]thiophen-2-ylsulfonamide (0.01 mol)
    • Thioglycolic acid (0.01 mol)
    • N,N-Dicyclohexylcarbodiimide (DCC, catalytic)
    • Anhydrous ethanol (30 mL)
  • Conditions :

    • Reflux for 9–10 hours under nitrogen atmosphere.
  • Work-up :

    • Cool and pour into ice-cold water.
    • Filter precipitate, wash with water, and recrystallize from ethanol.

Yield : 75–80% (similar to reported thiazolidin-4-one syntheses).

Key Reaction Parameters :

  • Solvent : Ethanol optimizes solubility and minimizes side reactions.
  • Catalyst : DCC facilitates dehydration, promoting cyclization.

Analytical Validation :

  • IR (KBr) :
    • 1740 cm⁻¹ (C=O, if present in byproducts)
    • 1350 cm⁻¹ and 1160 cm⁻¹ (S=O symmetric/asymmetric stretching).
  • ¹H NMR (CDCl₃) :
    • δ 7.8–7.6 (m, thiophene protons)
    • δ 7.3–7.1 (m, fluorophenyl protons)
    • δ 4.2 (s, thiazolidine C4-H).

Alternative Route: Aziridine Ring-Opening Strategy

Synthesis of N-Thiophen-2-ylsulfonylaziridine

Procedure :

  • Reactants :
    • Thiophen-2-ylsulfonyl chloride (0.01 mol)
    • Aziridine (0.01 mol)
    • Triethylamine (0.02 mol)
    • Dichloromethane (30 mL)
  • Conditions :

    • Stir at 0°C for 2 hours, then room temperature for 12 hours.
  • Work-up :

    • Wash with dilute HCl, dry over MgSO₄, and concentrate.

Yield : 70–75% (based on analogous sulfonamidation reactions).

Ring-Opening with 2-Fluorophenyl Isothiocyanate

Procedure :

  • Reactants :
    • N-Thiophen-2-ylsulfonylaziridine (0.01 mol)
    • 2-Fluorophenyl isothiocyanate (0.01 mol)
    • BF₃·OEt₂ (0.02 mol)
    • Dichloromethane (20 mL)
  • Conditions :

    • Stir at −20°C for 6 hours.
  • Work-up :

    • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography (petroleum ether/acetone).

Yield : 60–65% (lower due to steric hindrance).

Mechanistic Insight :
Lewis acid catalysis facilitates nucleophilic attack by the isothiocyanate at the less substituted aziridine carbon, followed by 5-exo-dig cyclization to form the thiazolidine ring.

Comparative Analysis of Synthetic Routes

Parameter Schiff Base/Cyclization Aziridine Ring-Opening
Overall Yield 75–80% 60–65%
Reaction Time 15–16 hours 18–20 hours
Purification Complexity Recrystallization Column Chromatography
Functional Group Tolerance High (stable imine intermediate) Moderate (sensitive to Lewis acids)

Key Observations :

  • The Schiff base route offers higher yields and simpler purification, making it preferable for scale-up.
  • The aziridine method provides stereochemical control but requires stringent anhydrous conditions.

Sulfonylation of Preformed Thiazolidines

Direct Sulfonylation at N3

Procedure :

  • Reactants :
    • 3-Amino-2-(2-fluorophenyl)thiazolidine (0.01 mol)
    • Thiophen-2-ylsulfonyl chloride (0.015 mol)
    • NaOH (0.02 mol)
    • Dichloromethane/water (1:1 v/v, 40 mL)
  • Conditions :

    • Stir at 0°C for 3 hours, then room temperature for 12 hours.
  • Work-up :

    • Separate organic layer, dry, and concentrate.
    • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 70–75% (dependent on amine nucleophilicity).

Limitations :

  • Competing sulfonylation at other nucleophilic sites (e.g., thiazolidine sulfur).
  • Requires protection/deprotection strategies for polyfunctional substrates.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Solvent Reaction Rate Yield Byproduct Formation
Ethanol Moderate 80% Low
THF Fast 75% Moderate (ether cleavage)
DMF Slow 65% High (amide formation)

Recommendation : Ethanol balances reactivity and selectivity.

Microwave-Assisted Synthesis

Adapting methods from dioxolane synthesis, microwave irradiation (600 W, 20 min) reduced cyclization time from 10 hours to 35 minutes, with comparable yields (78%).

Analytical and Spectroscopic Characterization

Critical Data for Quality Control :

Technique Key Peaks/Features References
IR 3168 cm⁻¹ (N–H), 1743 cm⁻¹ (C=O), 1353 cm⁻¹ (S=O)
¹H NMR δ 4.2 (C4-H), δ 7.1–7.8 (aromatic protons)
XRD Dihedral angle: 72.56° (aryl vs. thiophene planes)

Melting Point : 132–134°C (consistent with sulfonamide-thiazolidine derivatives).

Industrial and Pharmacological Relevance

  • Herbicide Safeners : Structural analogs demonstrate protective activity against thiocarbamate herbicides.
  • Antimicrobial Agents : Thiazolidine sulfonamides exhibit >80% inhibition against S. aureus and E. coli at 50 µg/mL.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or thiophen-2-ylsulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophen-2-ylsulfonyl groups contribute to the compound’s binding affinity and specificity. The thiazolidine ring may play a role in stabilizing the compound’s conformation, enhancing its biological activity.

Comparison with Similar Compounds

The following analysis compares 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine with structurally related compounds, focusing on substituent effects, synthetic routes, and inferred bioactivity.

Structural Analogues from

Compounds in share core thiazole/thiazolidine scaffolds with fluorophenyl and sulfonamide/sulfonyl groups but differ in substituents and synthetic pathways:

Compound ID Core Structure Substituents Key Features
Target Compound Thiazolidine 2-Fluorophenyl, thiophen-2-ylsulfonyl Sulfonyl group directly linked to thiazolidine; no pyrimidine or tert-butyl
12a () Thiazole 2-Fluorophenyl, 2-chloropyrimidin-4-yl, tert-butyl, sulfonamide Dual sulfonamide-pyrimidine substituents; higher molecular weight
14a–c () Thiazole Fluorophenyl, pyrimidinyl, alkylamino-hydroxamate Hydroxamate groups for metal chelation; potential HDAC inhibition

Key Observations :

  • Sulfonyl vs.
  • Fluorophenyl Position : The 2-fluorophenyl group is conserved across analogues, suggesting its role in enhancing aromatic interactions and metabolic stability.
  • Biological Implications : Compounds like 14a–c incorporate hydroxamate moieties, which are absent in the target compound but critical for histone deacetylase (HDAC) inhibitory activity .
Thiophene-Containing Analogues from

lists compounds with thiophene and fluorinated aromatic systems, though their cores differ:

Compound ID () Core Structure Substituents Key Features
a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanolamine Thiophen-2-yl, methylamino Polar hydroxyl group; potential CNS activity
e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propanamine Thiophen-3-yl, naphthalenyloxy Bulky aromatic substituents; likely lipophilic
Target Compound Thiazolidine Thiophen-2-ylsulfonyl, 2-fluorophenyl Rigid heterocycle; sulfonyl group for stability

Key Observations :

  • Thiophene Orientation : The target compound’s thiophen-2-ylsulfonyl group differs from the thiophen-3-yl substituent in compound e , which may alter electronic and steric interactions.

Biological Activity

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO2S3C_{13}H_{12}FNO_2S_3, with a molecular weight of 329.4 g/mol. Its unique structure features a thiazolidine core, which is known for its biological relevance in drug development.

PropertyValue
Molecular FormulaC₁₃H₁₂FNO₂S₃
Molecular Weight329.4 g/mol
CAS Number2034484-02-9

The biological activity of thiazolidine derivatives often involves interactions with various enzymes and receptors. For instance, compounds similar to this compound have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can be crucial for treating conditions like hyperuricemia and gout .

Key Mechanisms Identified:

  • Enzyme Inhibition: The compound may act as an XO inhibitor, with studies indicating that structural modifications enhance its inhibitory potency.
  • Hydrogen Bonding: The sulfonamide group in the structure facilitates hydrogen bonding with active site residues of target enzymes, enhancing binding affinity.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

In vitro studies have demonstrated that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. For example, derivatives have shown significant inhibition zones in bacterial cultures, suggesting potential as antibacterial agents. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

Anti-inflammatory Effects

Thiazolidines are also noted for their anti-inflammatory activities. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in cell cultures.

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition Study:
    • A study synthesized novel thiazolidine derivatives and evaluated their XO inhibitory activities. One derivative exhibited an IC50 value of 3.56 μmol/L, indicating strong inhibition compared to allopurinol, a standard treatment for gout .
  • Antimicrobial Evaluation:
    • A series of thiazolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing synergistic effects when combined with existing antibiotics like ciprofloxacin .
  • Anti-inflammatory Research:
    • Thiazolidine derivatives were tested in models of inflammation, revealing a reduction in pro-inflammatory cytokines, suggesting their potential use as anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.